Absolute Requirement for the (R)-Enantiomer in Dehydrogenase Activity
(R)-Benzylsuccinyl-CoA is the only active substrate for its dedicated dehydrogenase. The (S)-enantiomer is not inert; it acts as a complete inhibitor. This is a critical differentiator for any enzymatic assay [1][2]. For the enzyme (R)-benzylsuccinyl-CoA dehydrogenase (EC 1.3.8.3), activity is strictly dependent on the (R)-enantiomer, with no activity observed with (S)-benzylsuccinyl-CoA. Instead, the (S)-isomer inhibits the enzyme [3].
| Evidence Dimension | Enzymatic substrate suitability and inhibition |
|---|---|
| Target Compound Data | Active substrate |
| Comparator Or Baseline | (S)-Benzylsuccinyl-CoA: Inhibitor |
| Quantified Difference | Activity vs. Complete Inhibition |
| Conditions | Purified (R)-benzylsuccinyl-CoA dehydrogenase from Thauera aromatica |
Why This Matters
Procuring a racemic or incorrect enantiomer will invalidate kinetic studies and lead to false negative or artifactual inhibition results.
- [1] KEGG ENZYME: 1.3.8.3 View Source
- [2] ExplorEnz: EC 1.3.8.3 View Source
- [3] Leutwein C, Heider J. (R)-Benzylsuccinyl-CoA dehydrogenase of Thauera aromatica, an enzyme of the anaerobic toluene catabolic pathway. Arch Microbiol. 2002 Dec;178(6):517-24. doi: 10.1007/s00203-002-0484-5. PMID: 12420174. View Source
